Oleoyl Serotonin

Vue d'ensemble

Description

L'oléoyl sérotonine est un composé fascinant présent dans le venin des escargots Stephanoconus. C'est une molécule de type endocannabinoïde qui a montré un potentiel dans la lutte contre les déficits d'apprentissage et de mémoire en inhibant les récepteurs cannabinoïdes CB1 et CB2 . Ce composé a suscité un intérêt en raison de ses activités biologiques uniques et de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'oléoyl sérotonine implique généralement la réaction de la sérotonine avec l'acide oléique. Le processus peut être effectué dans des conditions douces en utilisant un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide entre le groupe carboxyle de l'acide oléique et le groupe amine de la sérotonine .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de l'oléoyl sérotonine ne soient pas bien documentées, l'approche générale impliquerait une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pourrait être utilisée pour atteindre une production à l'échelle industrielle.

Analyse Des Réactions Chimiques

Types de réactions : L'oléoyl sérotonine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent la convertir en différentes formes réduites.

Substitution : Elle peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2) peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

Substitution : Divers réactifs en fonction de la substitution souhaitée, tels que les halogènes ou les agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire différents dérivés d'amines.

4. Applications de la recherche scientifique

L'oléoyl sérotonine a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la formation de la liaison amide et les réactions impliquant des dérivés d'acides gras.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs cannabinoïdes.

5. Mécanisme d'action

L'oléoyl sérotonine exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2, inhibant leur activité. Cette inhibition contrecarre les effets d'autres composés qui activent ces récepteurs, tels que le WIN55,212-2 . La liaison se produit à des sites spécifiques sur les récepteurs, distincts des sites de liaison d'autres agonistes non sélectifs . Cette inhibition sélective aide à prévenir les déficits d'apprentissage et de mémoire sans provoquer d'effets secondaires graves .

Composés similaires :

Arachidonoyl sérotonine : Une autre molécule de type endocannabinoïde ayant des effets inhibiteurs similaires sur les récepteurs cannabinoïdes.

N-arachidonoyl dopamine : Un composé de structure et de fonction similaires, ciblant également les récepteurs cannabinoïdes.

Unicité : L'oléoyl sérotonine est unique en raison de son origine dans le venin d'escargot et de ses sites de liaison spécifiques sur les récepteurs cannabinoïdes . Sa grande sélectivité pour les récepteurs cannabinoïdes par rapport aux autres canaux ioniques et récepteurs la distingue en outre des composés similaires .

Applications De Recherche Scientifique

Pharmacological Properties

1.1 Cannabinoid Receptor Antagonism

Oleoyl serotonin acts as an antagonist to cannabinoid receptors (CB1 and CB2), which are crucial in various neurological processes. Research has demonstrated that OS inhibits the activation of these receptors by compounds such as WIN55,212-2, a synthetic cannabinoid. The effective concentration (EC50) for this inhibition has been characterized, showing that OS selectively blocks cannabinoid receptor activity without affecting other ion channels or receptors significantly .

1.2 Memory and Learning Enhancement

In behavioral studies involving mice, OS has shown promise in counteracting memory deficits induced by cannabinoid receptor activation. Mice treated with OS displayed improved performance in memory tasks compared to those treated with WIN55,212-2 alone. This suggests that OS may have therapeutic potential for conditions associated with cognitive impairment, such as anxiety disorders and neurodegenerative diseases .

Potential Therapeutic Applications

3.1 Neurological Disorders

Given its mechanism of action on cannabinoid receptors and effects on learning and memory, OS may be beneficial in treating various neurological disorders, including:

- Anxiety Disorders: By modulating endocannabinoid signaling, OS could help alleviate anxiety symptoms.

- Neurodegenerative Diseases: Its neuroprotective properties may offer therapeutic avenues for conditions like Alzheimer’s disease.

3.2 Pain Management

The antagonistic properties of OS at cannabinoid receptors also suggest potential applications in pain management strategies, particularly for chronic pain conditions where traditional therapies may be ineffective or lead to adverse effects .

Table 1: Summary of Key Research Findings on this compound

Case Studies

Case Study 1: Memory Deficit Reversal

In a controlled study, mice were administered WIN55,212-2 to induce memory deficits followed by treatment with this compound. Results indicated that pre-treatment with OS allowed subjects to perform comparably to control groups on memory tasks, demonstrating its potential as a cognitive enhancer .

Case Study 2: Behavioral Modulation

Another study focused on the effects of OS on general activity levels in mice revealed that those treated with this compound exhibited significantly increased movement during nocturnal phases compared to untreated controls. This finding supports the hypothesis that OS can influence circadian behavior and overall activity levels .

Mécanisme D'action

Oleoyl serotonin exerts its effects by binding to cannabinoid receptors CB1 and CB2, inhibiting their activity. This inhibition counteracts the effects of other compounds that activate these receptors, such as WIN55,212-2 . The binding occurs at specific sites on the receptors, distinct from the binding sites of other non-selective agonists . This selective inhibition helps in preventing learning and memory deficits without causing severe side effects .

Comparaison Avec Des Composés Similaires

Arachidonoyl serotonin: Another endocannabinoid-like molecule with similar inhibitory effects on cannabinoid receptors.

N-arachidonoyl dopamine: A compound with similar structure and function, also targeting cannabinoid receptors.

Uniqueness: Oleoyl serotonin is unique due to its origin from snail venom and its specific binding sites on cannabinoid receptors . Its high selectivity for cannabinoid receptors over other ion channels and receptors further distinguishes it from similar compounds .

Activité Biologique

Oleoyl serotonin (OS) is a novel compound derived from the venom of the Stephanoconus snail, exhibiting significant biological activity, particularly as an antagonist of cannabinoid receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic implications, supported by relevant case studies and research findings.

This compound is characterized by the conjugation of oleic acid with serotonin, which enhances its lipophilicity and bioavailability. Research indicates that OS selectively inhibits cannabinoid receptors CB1 and CB2, demonstrating a unique binding profile that distinguishes it from other known cannabinoid ligands.

Binding Characteristics

- CB1 Receptor : OS acts as a competitive antagonist at the CB1 receptor, blocking the effects of agonists like WIN55,212-2.

- CB2 Receptor : OS exhibits non-competitive antagonism at the CB2 receptor, indicating a distinct binding mechanism that involves the transmembrane helix V (TMHV) and intracellular loop 3 (ICL3) regions of the receptor .

In Vitro Studies

In electrophysiological assays, OS was shown to inhibit inward potassium currents induced by WIN55,212-2 in oocytes expressing CB receptors. The effective concentration (EC50) values for these interactions were determined through systematic testing, revealing significant potency at both receptor types .

In Vivo Studies

Behavioral assays conducted on mice demonstrated that OS counteracts learning and memory deficits typically induced by cannabinoid agonists. Notably:

- Mice treated with OS displayed increased activity levels compared to control groups.

- In memory retention tests, OS-treated mice spent significantly more time in target quadrants compared to those receiving WIN55,212-2 alone .

3. Stability and Bioactivity

Research into the stability of this compound in biological systems indicates that it remains stable in brain tissue extracts for up to three hours post-administration. This stability is crucial for its potential therapeutic applications in treating neurological disorders .

4. Comparative Analysis of this compound Derivatives

A comparative study examined various lipid derivatives of serotonin, including oleoyl-serotonin (C18-5HT), caprylic-serotonin (C8-5HT), and caproyl-serotonin (C6-5HT). The findings are summarized in Table 1 below:

| Compound | Molecular Structure | Stability in Brain Tissue | Activity on Cannabinoid Receptors |

|---|---|---|---|

| This compound | C18H35N2O2 | Stable for 3 hours | Inhibits CB1 and CB2 |

| Caprylic Serotonin | C8H17N2O2 | Stable | Limited activity |

| Caproyl Serotonin | C6H13N2O2 | Stable | Minimal interaction |

5. Potential Therapeutic Applications

The unique properties of this compound position it as a promising candidate for therapeutic interventions in conditions associated with cannabinoid receptor dysfunctions, such as:

- Neurological Disorders : Its ability to modulate memory and learning suggests potential use in treating cognitive impairments.

- Pain Management : Given its antagonistic effects on cannabinoid receptors, OS may serve as an alternative pain management strategy without the psychoactive effects associated with traditional cannabinoids .

Propriétés

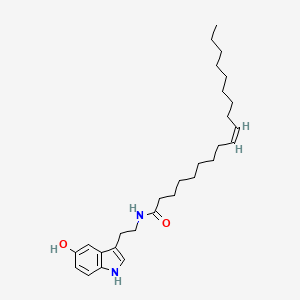

IUPAC Name |

(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQKHZYXPCLVBI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.